molecular formula C21H26BrNO5 B12290925 1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one;hydrobromide

1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one;hydrobromide

Cat. No.: B12290925
M. Wt: 452.3 g/mol
InChI Key: YEUWJSBRIISJLR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one involves multiple steps. One common method includes the methylation of colchicine to produce demecolcine. The reaction conditions typically involve the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one undergoes various chemical reactions:

Scientific Research Applications

1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

    Biology: Employed in cell biology to study microtubule dynamics and mitosis.

    Medicine: Investigated for its potential anti-cancer properties due to its ability to inhibit cell division.

    Industry: Utilized in the production of polyploid plants in agriculture.

Mechanism of Action

The primary mechanism of action of 1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one involves the inhibition of microtubule polymerization. It binds to tubulin, a protein that forms microtubules, preventing their assembly. This disruption of microtubule formation leads to cell cycle arrest at the metaphase stage, ultimately inhibiting cell division .

Comparison with Similar Compounds

1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one is similar to other colchicine derivatives such as colchicine and colcemid. it is unique in its specific methylamino substitution, which enhances its binding affinity to tubulin and its efficacy in disrupting microtubule formation . Other similar compounds include:

Properties

Molecular Formula

C21H26BrNO5

Molecular Weight

452.3 g/mol

IUPAC Name

1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one;hydrobromide

InChI

InChI=1S/C21H25NO5.BrH/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15;/h7,9-11,15,22H,6,8H2,1-5H3;1H

InChI Key

YEUWJSBRIISJLR-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC.Br

Origin of Product

United States

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